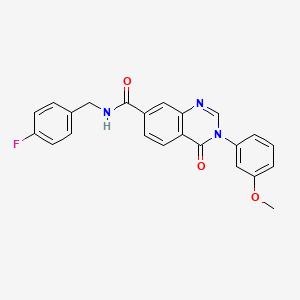

N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-fluorobenzyl group at the N-position, a 3-methoxyphenyl substituent at the 3-position, and a carboxamide moiety at the 7-position of the quinazoline core. The 4-oxo-3,4-dihydroquinazoline scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including enzyme inhibition and antimicrobial effects .

Properties

Molecular Formula |

C23H18FN3O3 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C23H18FN3O3/c1-30-19-4-2-3-18(12-19)27-14-26-21-11-16(7-10-20(21)23(27)29)22(28)25-13-15-5-8-17(24)9-6-15/h2-12,14H,13H2,1H3,(H,25,28) |

InChI Key |

GJLQRJUZYXYDOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

Formation of the Quinazoline Core: The initial step involves the formation of the quinazoline core through a cyclization reaction. This can be achieved by reacting anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a coupling reaction, typically using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction. This step requires the use of a palladium catalyst, a base, and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4, H2/Pd

Substitution: Halogens (Cl2, Br2), alkylating agents (CH3I), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (1146034-20-9)

This analog () shares the same quinazoline core and 4-fluorobenzyl group but differs in the 3-position substituent (4-chlorobenzyl vs. 3-methoxyphenyl). The chloro substituent could also increase lipophilicity, influencing membrane permeability .

(E)-3-(3-(4-Fluorobenzyl)-4-oxo-3,4-dihydroquinazolin-7-yl)-N-hydroxyacrylamide (10k)

From , this compound features an N-hydroxyacrylamide group at the 7-position instead of a carboxamide. The hydroxamic acid moiety is a known pharmacophore for HDAC inhibition, enabling chelation of zinc ions in enzyme active sites. In contrast, the carboxamide in the target compound lacks this metal-binding capability, suggesting divergent biological targets. The reported HDAC inhibitory activity of 10k (IC₅₀ < 100 nM) highlights the critical role of the 7-position substituent in modulating activity .

N-(3-(4-Nitrophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylamino)-4-oxoquinazoline Carboxamidine

describes quinazoline carboxamidines with a 4-nitrophenyl group at the 3-position. These compounds exhibit potent antibacterial and anti-HIV activity, attributed to the electron-withdrawing nitro group, which may enhance interactions with bacterial enzymes or viral proteases. The target compound’s 3-methoxyphenyl group, while less electrophilic, could reduce cytotoxicity or improve pharmacokinetic profiles .

Derivatives with Phthalazin-1(2H)-one Cores ()

Compounds such as A22 and B2–B5 (Table 1) feature a phthalazin-1(2H)-one scaffold instead of quinazoline. While both cores share a 4-oxo-3,4-dihydro motif, the phthalazine derivatives exhibit distinct substitution patterns, such as piperazinylmethyl (A22) or benzohydrazide (B2) groups. These differences likely result in divergent biological targets; for example, benzohydrazides (e.g., B2, MW 355.16) may interact with hydrolases or receptors via hydrogen bonding .

Key Comparative Data

Table 1. Structural and Functional Comparison of Quinazoline and Related Derivatives

*Calculated based on molecular formulas.

Substituent Effects and Structure-Activity Relationships (SAR)

- 3-Position Substituents : Electron-withdrawing groups (e.g., nitro, chloro) enhance interactions with enzymatic targets but may increase toxicity. The target’s 3-methoxyphenyl group balances moderate electron donation with improved solubility.

- 7-Position Functional Groups : Carboxamides (target compound) vs. hydroxamic acids (10k) dictate target specificity. Hydroxamic acids are critical for HDAC inhibition, whereas carboxamides may target kinases or proteases.

- N-Benzyl Groups : The 4-fluorobenzyl moiety in the target compound and 1146034-20-9 likely contributes to π-π stacking or hydrophobic interactions in binding pockets.

Biological Activity

N-(4-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be characterized as follows:

- Chemical Formula : C18H18FN3O2

- Molecular Weight : 325.36 g/mol

- IUPAC Name : this compound

This compound features a quinazoline core, which is known for various biological activities, particularly in anticancer and anti-inflammatory research.

Anticancer Activity

Recent studies have indicated that compounds with a quinazoline structure exhibit significant anticancer properties. For instance, this compound has been shown to inhibit the proliferation of cancer cells through multiple pathways:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in various cancer cell lines, effectively halting their proliferation.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated promising anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that it reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

Study 2: Anti-inflammatory Response

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and inflammatory cell infiltration compared to the control group. Histological analysis confirmed a marked reduction in inflammatory markers.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.